2-Propanone, 1,3-bis(3-methoxyphenyl)-

Description

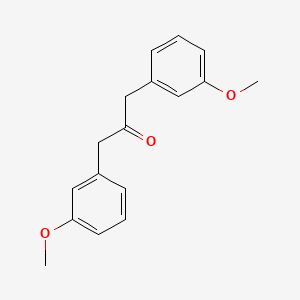

Chemical Name: 2-Propanone, 1,3-bis(3-methoxyphenyl)- CAS Registry Number: 56438-64-3 Molecular Formula: Likely $ \text{C}{17}\text{H}{18}\text{O}3 $ (inferred from analogs) Structure: A propanone backbone with two 3-methoxyphenyl groups attached to the carbonyl-adjacent carbons (positions 1 and 3). The methoxy (-OCH$3$) substituents are positioned at the meta (3rd) position on each phenyl ring.

Properties

CAS No. |

56438-64-3 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

1,3-bis(3-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C17H18O3/c1-19-16-7-3-5-13(11-16)9-15(18)10-14-6-4-8-17(12-14)20-2/h3-8,11-12H,9-10H2,1-2H3 |

InChI Key |

RNPGHTOGQOCBQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics :

- Electronic Effects : The methoxy groups are electron-donating, enhancing resonance stabilization of the aromatic rings and influencing reactivity in electrophilic substitutions.

Comparison with Structurally Similar Compounds

1,3-Bis(4-bromophenyl)-2-propanone

CAS : 54523-47-6

Molecular Formula : $ \text{C}{15}\text{H}{12}\text{Br}_2\text{O} $

Key Differences :

- Substituents : Bromine atoms (electron-withdrawing) at the para position vs. methoxy groups (electron-donating) at meta.

- Reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution, whereas methoxy groups favor electrophilic reactions.

- Applications : Brominated analogs are precursors in cross-coupling reactions (e.g., Suzuki-Miyaura) .

1-(4-Methoxyphenyl)-2-butanone

CAS : 53917-01-4

Molecular Formula : $ \text{C}{11}\text{H}{14}\text{O}_2 $

Key Differences :

- Backbone: Butanone (4-carbon chain) vs. propanone (3-carbon), altering steric and solubility properties.

- Substituents : Single para-methoxyphenyl group vs. dual meta-methoxyphenyl groups.

- Applications: Shorter-chain ketones are often solvents or fragrances, but diarylpropanones are more specialized in synthesis .

2-Propanone, 1,1-bis(4-methoxyphenyl)-

CAS : 101544-53-0

Molecular Formula : $ \text{C}{17}\text{H}{18}\text{O}_3 $

Molecular Weight : 270.33 g/mol

Key Differences :

2-Propanone, 1-(6-methoxy-2-naphthalenyl)

CAS : 56600-76-1

Molecular Formula : Likely $ \text{C}{14}\text{H}{12}\text{O}_2 $

Key Differences :

- Aromatic System: Naphthalenyl (polycyclic) vs. phenyl (monocyclic), increasing conjugation and UV absorbance.

- Applications: Naphthalene derivatives are common in dyes or fluorescent probes, whereas diarylpropanones are more often synthetic intermediates .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, acetone) compared to brominated analogs .

- Thermal Stability : Symmetrical 1,3-substituted compounds likely exhibit higher melting points due to efficient crystal packing .

- Synthetic Utility : Para-substituted derivatives (e.g., 4-methoxy or 4-bromo) are more reactive in directed ortho-metalation reactions than meta-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Propanone, 1,3-bis(3-methoxyphenyl)-, and how can purity be optimized?

- Methodology : Start with a Friedel-Crafts acylation using 3-methoxybenzene derivatives and a propanone precursor. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃, temperature control at 0–5°C) to minimize side products. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient. Validate purity using HPLC (>98%) and cross-check melting points against literature .

- Key Considerations : Monitor reaction kinetics to avoid over-acylation. Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) proton signals (δ 3.7–3.9 ppm) and ketone carbonyl (δ 205–210 ppm). Compare with NIST reference data for similar aryl ketones .

- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and aryl C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns against computational predictions (e.g., PubChem tools) .

- Data Interpretation : Use coupling constants in NMR to distinguish para/meta substituents. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with strong oxidizers due to the ketone group’s reactivity.

- Storage : Keep in amber glass vials under inert gas at 2–8°C to prevent photodegradation and moisture absorption.

- Waste Disposal : Neutralize with aqueous sodium bicarbonate before incineration. Refer to CAS Common Chemistry and BAC Reports for hazard-specific guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, density)?

- Approach :

Cross-reference data from multiple databases (e.g., NIST Chemistry WebBook, Cheméo) and note measurement conditions (e.g., pressure, purity) .

Reproduce measurements using differential scanning calorimetry (DSC) or gas chromatography (GC).

Statistically analyze outliers (e.g., values >2σ from the mean) and exclude artifacts caused by impurities .

- Example : If boiling point discrepancies exceed ±5°C, verify if data originated from azeotropic mixtures or decomposition during analysis .

Q. What experimental strategies are effective for studying reaction mechanisms involving this compound (e.g., nucleophilic addition or radical pathways)?

- Methodology :

- Kinetic Isotope Effects (KIE) : Use deuterated solvents or substrates to probe rate-determining steps.

- Trapping Intermediates : Introduce spin traps (e.g., TEMPO) for radical pathways or stabilize carbocations with superacids.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian, ORCA) to map transition states and compare with experimental activation energies .

- Data Integration : Combine LC-MS/MS for intermediate detection and in situ IR for real-time monitoring .

Q. How can computational chemistry enhance the understanding of this compound’s electronic properties and reactivity?

- Tools :

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability.

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if applicable, using software like AutoDock Vina .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.